5-Hydroxyfenclofenac

Description

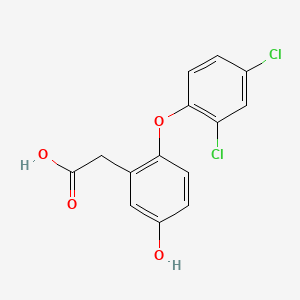

Structure

2D Structure

3D Structure

Properties

CAS No. |

77182-38-8 |

|---|---|

Molecular Formula |

C14H10Cl2O4 |

Molecular Weight |

313.1 g/mol |

IUPAC Name |

2-[2-(2,4-dichlorophenoxy)-5-hydroxyphenyl]acetic acid |

InChI |

InChI=1S/C14H10Cl2O4/c15-9-1-3-13(11(16)7-9)20-12-4-2-10(17)5-8(12)6-14(18)19/h1-5,7,17H,6H2,(H,18,19) |

InChI Key |

BVEJJWHZLOVUCN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |

Other CAS No. |

77182-38-8 |

Synonyms |

5-hydroxyfenclofenac |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Hydroxyfenclofenac

Chemical Synthesis of 5-Hydroxyfenclofenac and Analogues

The synthesis of complex organic molecules like this compound involves various strategic approaches, including total synthesis and targeted modifications of existing structures.

Total Synthesis Approaches

Total synthesis is the complete chemical synthesis of a complex organic molecule from simpler, readily available starting materials. This process is fundamental in organic chemistry, serving as a rigorous test for new synthetic methodologies, enabling the confirmation of natural product structures, and providing access to compounds for biological evaluation and drug development wikipedia.orgorganic-chemistry.orgscripps.edu. While the field of total synthesis has seen remarkable advancements, enabling the construction of highly intricate molecular architectures, specific published total synthesis routes for this compound are not detailed in the reviewed literature. The general principles of total synthesis involve meticulous planning, often employing retrosynthetic analysis to devise efficient pathways, alongside careful control over reaction conditions to achieve desired transformations and stereochemistry wikipedia.orgorganic-chemistry.org.

Regioselective Hydroxylation Techniques for Fenclofenac (B1672494) Derivatives

The introduction of a hydroxyl group at a specific position on an aromatic ring, known as regioselective hydroxylation, is a critical transformation in medicinal chemistry and drug metabolism studies. Research into fenclofenac derivatives, particularly in the context of their metabolism and potential toxicity, has highlighted the significance of hydroxylation. Theoretical studies using quantum chemistry calculations have investigated the structure-reactivity relationships concerning the regioselective hydroxylation of diclofenac (B195802) and related compounds, including fenclofenac. These studies suggest that hydroxylation at the 5-position (as in 5-hydroxydiclofenac) is often favored due to electronic factors, influencing the molecule's antioxidant capacity and potential toxicity tandfonline.comresearchgate.netresearchgate.net. While these investigations primarily focus on metabolic pathways and theoretical predictions, they underscore the chemical interest in achieving such regioselective functionalization. However, specific synthetic protocols detailing the regioselective introduction of a hydroxyl group at the 5-position of fenclofenac to synthesize this compound are not extensively documented in the provided search results. It is often observed as a minor metabolite in biological systems researchgate.net.

Stereoselective Synthesis of this compound and Its Enantiomers

Stereoselectivity in chemical synthesis refers to the preferential formation of one stereoisomer over others. For chiral molecules, this means favoring one enantiomer or diastereomer. Stereoselective synthesis is paramount in pharmaceutical development, as different stereoisomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicity profiles chemistrydocs.comnih.govmasterorganicchemistry.com. The development of enantiomerically pure drugs is a major goal, often achieved through asymmetric synthesis or chiral resolution techniques chemistrydocs.commdpi.com. For this compound, if it possesses chiral centers, the development of stereoselective synthetic routes would be crucial for isolating and studying its individual enantiomers. However, specific methodologies for the stereoselective synthesis of this compound or its enantiomers are not detailed in the available literature.

Preparation of Labeled this compound for Mechanistic Investigations

Chemical Derivatization of this compound for Analytical and Mechanistic Probes

Chemical derivatization involves modifying a molecule to enhance its detectability, improve its separation characteristics, or create probes for studying its biological interactions. In analytical chemistry, derivatization is commonly employed to introduce chromophores, fluorophores, or redox-active centers, thereby increasing sensitivity and selectivity for techniques like HPLC or mass spectrometry libretexts.orgnih.gov. For example, fenclofenac derivatives, such as fenclofenac methyl ester, have been synthesized and utilized in metabolism investigations and analytical method development for fenclofenac itself vulcanchem.com. Similarly, derivatization of this compound could be explored to create analytical standards or to design probes for investigating its specific interactions with biological targets or enzymes. Such modifications might involve reactions at the hydroxyl group or the carboxylic acid moiety, potentially yielding derivatives with altered properties suitable for mechanistic studies.

Metabolic Pathways and Enzymatic Mechanisms of 5 Hydroxyfenclofenac Formation and Further Transformation

Enzymatic Hydroxylation of Fenclofenac (B1672494) Leading to 5-Hydroxyfenclofenac

The introduction of a hydroxyl group at the 5-position of the fenclofenac molecule is a critical step in its metabolism. This process is primarily mediated by specific enzyme systems within the body.

Identification and Characterization of Responsible Enzyme Systems

The enzymatic hydroxylation of fenclofenac is a Phase I metabolic reaction, predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.orghyphadiscovery.com These heme-containing monooxygenases are essential for the metabolism of a wide array of xenobiotics, including many pharmaceutical agents. frontiersin.orgmdpi.com

The oxidative metabolism of fenclofenac, a derivative of diclofenac (B195802), involves hydroxylation of the aromatic ring, a reaction catalyzed by the cytochrome P450 family, specifically isoforms CYP2C9 and CYP3A4. ukessays.com While the 4'-hydroxylation of the related compound diclofenac is primarily attributed to CYP2C9, the formation of the 5-hydroxy metabolite is mainly mediated by CYP3A4. researchgate.netdrugbank.com Studies on diclofenac have shown that at higher concentrations, the oxidation of the phenylacetic acid portion, leading to the production of 5-hydroxydiclofenac (B1228188), is mediated by CYP3A4. researchgate.net This suggests a similar pathway for fenclofenac. Further research on diclofenac metabolism has implicated other CYP isoforms in the 5-hydroxylation process, including CYP2C8, CYP2C19, and to a lesser extent, CYP2B6. nih.gov

Interactive Table: CYP Isoforms Implicated in the 5-Hydroxylation of Related Compounds

| Enzyme Family | Specific Isoform | Role in 5-Hydroxylation |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Predominantly catalyzes the 5-hydroxylation of diclofenac. researchgate.netdrugbank.comnih.gov |

| Cytochrome P450 | CYP2C8 | Implicated in the 5-hydroxylation of diclofenac. nih.gov |

| Cytochrome P450 | CYP2C9 | While primarily responsible for 4'-hydroxylation, it can also contribute to the further metabolism of 5-hydroxydiclofenac. nih.gov |

| Cytochrome P450 | CYP2C19 | Implicated in the 5-hydroxylation of diclofenac. nih.gov |

Flavin-containing monooxygenases (FMOs) represent another class of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics. plos.orgfrontiersin.org FMOs are known to metabolize compounds containing soft nucleophilic heteroatoms like nitrogen and sulfur. plos.orgbenthamscience.com While the primary pathway for fenclofenac hydroxylation involves CYPs, the potential contribution of FMOs cannot be entirely ruled out, especially given their role in metabolizing a wide array of foreign chemicals. core.ac.uk However, the metabolic mechanisms of FMOs differ fundamentally from CYPs, with FMOs oxidizing compounds through nucleophilic addition reactions, whereas CYPs utilize electrophilic reactions. plos.org

Regioselectivity and Stereospecificity of the 5-Hydroxylation Process

The hydroxylation of fenclofenac demonstrates regioselectivity, with the reaction preferentially occurring at specific positions on the aromatic ring. The formation of this compound is a specific instance of this regioselectivity. Theoretical studies on the related compound diclofenac suggest that the hydroxylation to form 5-hydroxydiclofenac is favored in terms of electron or hydrogen transfers. researchgate.nettandfonline.com This regioselective hydroxylation is a key factor in determining the subsequent metabolic fate and potential biological activity of the metabolites. researchgate.net The stereospecificity of this process, referring to the formation of a specific stereoisomer, is also an important consideration, though detailed findings on the stereospecificity of fenclofenac 5-hydroxylation are less documented.

Further Biotransformation of this compound

Following its formation, this compound can undergo further metabolic reactions, primarily through Phase II conjugation pathways. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body.

Phase II Conjugation Pathways (e.g., Glucuronidation) in Non-Human Systems

In non-human systems, such as the horse, the metabolism of fenclofenac has been studied. nih.gov Following administration, a significant portion of the drug is metabolized into its ester glucuronide, which is the major urinary metabolite. nih.gov In addition to the glucuronide of the parent compound, a monohydroxy fenclofenac metabolite has also been identified in horse urine. nih.gov This suggests that after the initial hydroxylation to form this compound, the hydroxyl group can serve as a site for glucuronidation. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which conjugates the metabolite with glucuronic acid. hyphadiscovery.com Species differences in glucuronidation are well-documented, with variations in the specific UGT isoforms and the preferred site of conjugation. nih.gov For instance, cats exhibit deficiencies in certain UGT isoforms, which can affect their ability to metabolize various compounds. nih.gov

Interactive Table: Metabolites of Fenclofenac Identified in Horse Urine

| Metabolite | Percentage of Dose in Urine (0-24h) | Metabolic Pathway |

|---|---|---|

| Fenclofenac Ester Glucuronide | 58.8% - 70.0% | Phase II Conjugation (Glucuronidation) |

| Unchanged Fenclofenac | 11.5% - 13.1% | - |

Characterization of Downstream Metabolites

Once formed, this compound can undergo further metabolic conversions. While detailed characterization of all downstream metabolites is an ongoing area of research, studies on the parent compound, fenclofenac, in various species have identified subsequent metabolic steps. In addition to hydroxylation, fenclofenac is known to be metabolized through conjugation. The primary conjugate of fenclofenac is its ester glucuronide. It is therefore plausible that this compound could also be a substrate for glucuronidation, forming a hydroxy-fenclofenac glucuronide.

The metabolism of fenclofenac has been investigated in several species, including horses, rats, guinea pigs, baboons, and humans. In horses, the major urinary metabolite of fenclofenac was the ester glucuronide. In baboons, the major hydroxylated metabolite found in urine was identified as 2-(2,4-dichlorophenoxy)-5'-hydroxyphenylacetic acid, which is this compound. This indicates that hydroxylation at the 5-position is a significant metabolic route.

Enzyme Kinetics and Mechanistic Studies of this compound Metabolism

Understanding the kinetics of the enzymes responsible for metabolizing this compound is crucial for predicting its metabolic fate and potential for drug-drug interactions.

Determination of Kinetic Parameters (e.g., Km, Vmax) in In Vitro Systems

While specific kinetic parameters (Km and Vmax) for the direct metabolism of this compound are not extensively documented in publicly available literature, the enzymatic processes involved in the metabolism of its parent compound, fenclofenac, and other structurally related NSAIDs like diclofenac, are well-studied. The hydroxylation of these compounds is primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP2C9 is a key enzyme in the metabolism of diclofenac and other NSAIDs. It is highly probable that the formation of this compound from fenclofenac is also catalyzed by CYP2C9.

Further studies would be required to determine the specific Km and Vmax values for the enzymes that further metabolize this compound, which would likely involve conjugation enzymes such as UDP-glucuronosyltransferases (UGTs).

Inhibition and Induction Studies in Recombinant Enzyme Systems

Inhibition and induction studies using recombinant enzyme systems are vital for elucidating the specific enzymes involved in a drug's metabolism and its potential to interfere with the metabolism of other drugs. For fenclofenac and related compounds, studies have focused on the role of CYP2C9. Genetic variants of CYP2C9 have been shown to alter the metabolism of NSAIDs.

For instance, studies on the related drug diclofenac have shown that CYP2C9 variants can significantly affect its hydroxylation. It is reasonable to extrapolate that similar effects would be observed for fenclofenac hydroxylation to this compound. Inhibition studies with known CYP2C9 inhibitors would be expected to decrease the formation of this compound. Conversely, inducers of CYP2C9 could potentially increase its formation.

The following table summarizes the key enzymes likely involved in the metabolism of fenclofenac and the formation of this compound, based on data from related compounds.

| Enzyme Family | Specific Enzyme (Probable) | Metabolic Reaction |

| Cytochrome P450 | CYP2C9 | Hydroxylation of fenclofenac to this compound |

| UDP-glucuronosyltransferases | Various UGTs | Glucuronidation of fenclofenac and potentially this compound |

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Hydroxyfenclofenac

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 5-Hydroxyfenclofenac from its parent drug, fenclofenac (B1672494), and other related metabolites, which is essential for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of drug molecules. The development of a reliable HPLC method for this compound involves the careful selection and optimization of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

A reversed-phase HPLC method is typically employed for the analysis of polar metabolites like this compound. A C18 column is a common choice for the stationary phase, providing the necessary hydrophobicity to retain the analyte and its related compounds. Method optimization would involve adjusting the mobile phase composition, which is often a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good resolution between the more polar this compound and the less polar parent drug, fenclofenac.

UV detection is a common and robust detection method for compounds containing a chromophore, such as this compound. The detection wavelength is selected based on the UV absorbance maxima of the analyte to ensure the highest sensitivity. For related compounds like diclofenac (B195802) and its hydroxylated metabolites, detection is often performed around 275-280 nm. nih.gov

A typical set of HPLC parameters that could be developed for the analysis of this compound is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 278 nm |

The validation of such a method would include assessing its linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine analysis. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. researchgate.net This results in significantly improved resolution, higher sensitivity, and faster analysis times. For the analysis of complex biological samples containing multiple metabolites, the enhanced resolving power of UPLC is particularly advantageous.

Transferring an HPLC method to a UPLC system would involve using a shorter column with smaller particles (e.g., a C18 column, 1.7 µm, 2.1 x 50 mm) and adjusting the flow rate and gradient profile to leverage the benefits of the technology. The result is typically a much shorter run time, often by a factor of three to nine, without compromising, and often improving, the separation efficiency. researchgate.net This high-throughput capability is invaluable in metabolite profiling studies.

Mass Spectrometry-Based Approaches for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. When coupled with liquid chromatography, it provides a powerful platform for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma and urine. spectroscopyonline.comnih.gov

In an LC-MS/MS method for this compound, the analyte is first separated from other matrix components by LC. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative ion mode for acidic compounds. In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to the deprotonated molecule of this compound is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer (MS2).

The transition from a specific precursor ion to a characteristic product ion, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition, provides a high degree of specificity and allows for accurate quantification even at very low concentrations. For a related compound, 5-hydroxyindoleacetic acid, quantifier and qualifier transitions are used for reliable identification and quantification. nih.gov A similar approach would be applied to this compound.

An illustrative set of LC-MS/MS parameters for the quantification of this compound is provided in Table 2.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ of this compound |

| Product Ion 1 (Quantifier) | Specific fragment ion |

| Product Ion 2 (Qualifier) | Another characteristic fragment ion |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Method validation for an LC-MS/MS assay is crucial and involves the assessment of parameters such as accuracy, precision, linearity, recovery, and matrix effect to ensure reliable and reproducible results. mdpi.com

High-Resolution Mass Spectrometry (e.g., QTOF-MS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nsf.gov This capability is extremely valuable for the identification of unknown metabolites and for confirming the elemental composition of known compounds.

For this compound, HRMS can be used to determine its accurate mass, which helps in confirming its molecular formula. Furthermore, the high-resolution fragmentation data (MS/MS or MSn) obtained from HRMS instruments provide detailed structural information. By analyzing the fragmentation pattern, the position of the hydroxyl group on the fenclofenac molecule can be elucidated. This is particularly important in metabolism studies where multiple hydroxylated isomers may be formed. For instance, in the metabolism of diclofenac, several hydroxylated metabolites are produced, and their differentiation is crucial. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure.

For the unequivocal structural confirmation of this compound, particularly to confirm the exact position of the hydroxyl group on the phenyl ring, NMR spectroscopy is the ultimate tool. This would typically involve isolating a sufficient quantity of the metabolite and performing a suite of NMR experiments, including:

¹H NMR: To identify the different types of protons in the molecule and their chemical environments. The chemical shifts and coupling constants of the aromatic protons would be significantly altered by the presence and position of the hydroxyl group.

¹³C NMR: To identify the different carbon atoms in the molecule. The chemical shift of the carbon atom attached to the hydroxyl group would be a key indicator of its position.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information allows for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the structure.

Development and Validation of Robust Analytical Procedures for this compound Studies

The accurate quantification of this compound in biological matrices is paramount for its characterization and to understand its pharmacokinetic profile. The development and validation of robust analytical procedures are therefore a critical undertaking in preclinical and clinical studies. These methods must be sensitive, specific, and reproducible to ensure the reliability of the data generated. The validation process is guided by international regulatory standards, such as those provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). ajpsonline.comnih.goveuropa.eueuropa.eu

The development of a suitable analytical method for this compound typically involves selecting the appropriate analytical technique, sample preparation procedure, and detection method. labmanager.commdpi.com High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the quantification of drug metabolites like this compound. nih.govnih.govnih.govnuv.ac.in

Method Development Considerations

The initial phase of method development focuses on optimizing the conditions for the separation and detection of this compound. For HPLC-based methods, this includes the selection of the stationary phase (column), the mobile phase composition and gradient, the flow rate, and the column temperature. nih.govjasco-global.com UV detection wavelength is selected based on the maximum absorbance of this compound to ensure optimal sensitivity. brjac.com.branalis.com.my

For LC-MS/MS methods, which offer higher sensitivity and specificity, the development process involves the optimization of mass spectrometric parameters. nih.govnih.govscholarsresearchlibrary.comrrml.ro This includes selecting the ionization mode (e.g., electrospray ionization - ESI), and identifying the precursor and product ion transitions for multiple reaction monitoring (MRM) to ensure selective detection of this compound. nih.govnih.govscholarsresearchlibrary.comrrml.ro

Sample preparation is another critical aspect of method development. The goal is to extract this compound from the biological matrix (e.g., plasma, urine) and remove potential interferences. mdpi.comwaters.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). europa.euwaters.comturkjps.org The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Validation Parameters and Research Findings

Once a method is developed, it must be rigorously validated to demonstrate its suitability for its intended purpose. ajpsonline.comnih.goveuropa.eueuropa.eu The validation process assesses several key parameters, as outlined in the following subsections. The data presented in the tables below are illustrative examples based on typical findings for the analysis of hydroxylated drug metabolites using chromatographic methods.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. labmanager.comresearchgate.net This is typically evaluated by analyzing a series of calibration standards over a specified concentration range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. researchgate.net A linear relationship is generally confirmed if the correlation coefficient (r²) is ≥ 0.99. labmanager.com

Table 1: Illustrative Linearity Data for this compound Quantification

| Analytical Technique | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| HPLC-UV | Plasma | 50 - 5000 | ≥ 0.995 |

| LC-MS/MS | Plasma | 1 - 1000 | ≥ 0.998 |

| LC-MS/MS | Urine | 10 - 2000 | ≥ 0.997 |

This table presents illustrative data based on typical performance characteristics of the analytical methods mentioned.

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. europa.eulabmanager.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. ajpsonline.com For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (except at the Lower Limit of Quantification, where it can be ±20%), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eugtfch.org

Table 2: Illustrative Accuracy and Precision Data for this compound Analysis

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15) | Accuracy (%) |

| LLOQ | 1 | < 10 | < 12 | 95 - 105 |

| Low | 3 | < 8 | < 10 | 97 - 103 |

| Medium | 500 | < 6 | < 8 | 98 - 102 |

| High | 800 | < 5 | < 7 | 99 - 101 |

This table presents illustrative data based on typical performance characteristics of LC-MS/MS methods. LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, other metabolites, and co-administered drugs. researchgate.net For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. europa.eu

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.netgtfch.org This is a critical parameter for pharmacokinetic studies, especially for determining the terminal half-life of a drug or metabolite.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For HPLC methods, tested parameters may include the pH of the mobile phase, column temperature, and flow rate.

Theoretical and Computational Chemistry Studies of 5 Hydroxyfenclofenac

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 5-Hydroxyfenclofenac. These methods allow for the precise determination of its electronic structure, which dictates its chemical reactivity and potential interactions. Key parameters derived from these calculations provide a quantitative basis for predicting molecular behavior.

Calculations typically involve optimizing the molecular geometry to find its lowest energy conformation. Subsequently, various electronic descriptors are computed. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding electron donation and acceptance capabilities, respectively. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. rasayanjournal.co.inresearchgate.netdergipark.org.tr

Furthermore, parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated. rasayanjournal.co.inresearchgate.netdergipark.org.tr These descriptors quantify the molecule's propensity to undergo chemical reactions, its resistance to electronic perturbation, and its potential to act as an electrophile or nucleophile. For instance, a high electrophilicity index suggests a greater tendency to react with nucleophiles. rasayanjournal.co.in Molecular electrostatic potential (MEP) maps, also derived from these calculations, visually represent electron-rich (nucleophilic) and electron-deficient (electrophilic) regions on the molecule's surface, aiding in the prediction of sites for intermolecular interactions. researchgate.netdergipark.org.tr

Table 5.1: Typical Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance in Reactivity Prediction | Typical Computational Level |

| HOMO Energy | EHOMO | Indicates the molecule's ability to donate electrons; higher energy suggests easier donation. | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | ELUMO | Indicates the molecule's ability to accept electrons; lower energy suggests easier acceptance. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Energy Gap | ΔEgap | Difference between ELUMO and EHOMO; a smaller gap generally implies higher reactivity and lower stability. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Ionization Potential | IP | Energy required to remove an electron; related to HOMO energy. | DFT |

| Electron Affinity | EA | Energy released when an electron is added; related to LUMO energy. | DFT |

| Chemical Hardness | η | Resistance to deformation of the electron cloud; higher hardness indicates greater stability. | DFT |

| Chemical Softness | S | Inverse of hardness; indicates susceptibility to chemical attack; higher softness implies greater reactivity. | DFT |

| Electrophilicity Index | ω | Measures the molecule's ability to attract electrons; a higher value indicates stronger electrophilic character. | DFT |

| Electronegativity | χ | Tendency of an atom or molecule to attract electrons in a bond. | DFT |

Computational Prediction of Hydroxylation Sites and Metabolic Pathways

Understanding how this compound might be further metabolized within biological systems is crucial. Computational methods are employed to predict sites of metabolism (SOMs) and to map potential metabolic pathways, including further hydroxylation events. While specific computational predictions for this compound are not detailed in the provided literature, studies on fenclofenac (B1672494) itself have identified hydroxylated metabolites. tandfonline.com

Computational approaches for predicting metabolic hydroxylation often involve analyzing the electronic properties of different atomic positions within the molecule. Techniques can include the calculation of local reactivity indices, such as Fukui functions, which quantify the propensity of specific atoms or regions to undergo nucleophilic or electrophilic attack, common in oxidative metabolic processes catalyzed by enzymes like Cytochrome P450 (CYP) isoforms. nih.gov These methods can identify which carbon atoms are most susceptible to enzymatic hydroxylation.

Furthermore, in silico tools can predict entire metabolic pathways by considering a molecule's structure in conjunction with known enzyme specificities and reaction mechanisms. plos.orgnih.gov These predictive models can identify not only the primary sites of hydroxylation but also subsequent metabolic transformations, such as conjugation (e.g., glucuronidation or sulfation), oxidation, or reduction, ultimately contributing to the compound's excretion. nih.gov

Table 5.2: Predicted Metabolic Susceptibility (Illustrative)

| Molecular Position | Predicted Reactivity Index (Illustrative) | Likely Metabolic Transformation |

| Aromatic Carbon 1 | High (nucleophilic attack) | Hydroxylation |

| Aromatic Carbon 2 | Moderate (electrophilic attack) | Oxidation |

| Aliphatic Carbon 1 | High (radical abstraction) | Hydroxylation |

| Hydroxyl Group | Moderate (conjugation site) | Glucuronidation, Sulfation |

Note: This table provides an illustrative example of the types of predictions made. Specific indices and transformations would require dedicated computational studies on this compound.

Molecular Docking and Dynamics Simulations of this compound with Enzyme Models

To elucidate the interactions of this compound with biological targets, particularly drug-metabolizing enzymes, molecular docking and molecular dynamics (MD) simulations are invaluable computational tools. These techniques predict how a molecule binds to a protein's active site, its binding affinity, and the stability of the resulting complex. mdpi.comnih.gov

Commonly studied enzymes in drug metabolism include Cytochrome P450 (CYP) isoforms, which are responsible for a vast array of oxidative biotransformations, and UDP-glucuronosyltransferases (UGTs), involved in conjugation reactions. mdpi.comnih.govmdpi.com Fenclofenac, as an NSAID, is likely metabolized by CYP enzymes. Computational studies would aim to dock this compound into the active sites of relevant CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) or UGTs.

Molecular docking predicts the most favorable binding pose and estimates the binding energy, providing a quantitative measure of the interaction strength. mdpi.com Key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between this compound and amino acid residues within the enzyme's active site can be identified. mdpi.com MD simulations can then extend these insights by modeling the dynamic behavior of the protein-ligand complex over time, revealing conformational changes, the stability of interactions, and potential induced-fit effects. mdpi.com

Table 5.3: Typical Enzyme Targets and Docking Parameters for Drug Metabolites

| Enzyme Target | PDB ID (Example) | Typical Binding Affinity (kcal/mol) | Key Interaction Types Observed (Illustrative) |

| CYP3A4 | 3UA1 | -7.5 to -9.0 | Hydrogen bonding, Hydrophobic, π-π stacking |

| CYP2C9 | 3FFW | -6.0 to -8.5 | Hydrophobic, Van der Waals |

| UGT1A10 | N/A (Homology Model) | -5.5 to -7.0 | Hydrogen bonding, Ionic |

Note: Binding affinities and interaction types are generalized examples from studies on similar compounds and enzymes. Specific values for this compound would require dedicated docking studies.

In Silico Modeling of Molecular Interactions Relevant to Biotransformation

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning-based approaches can predict metabolic stability, permeability across biological membranes, and potential for drug-drug interactions by correlating structural features with experimental data from large compound libraries. nih.govmdpi.com For this compound, such models could predict its likely metabolic fate, including the rate of metabolism by specific enzyme systems and the identification of major metabolites. nih.gov

Table 5.4: Common In Silico ADMET Parameters and Their Significance

| Parameter | Prediction Method (Illustrative) | Significance in Biotransformation |

| Metabolic Stability | CYP Inhibition Assay Prediction | Predicts how quickly a compound is metabolized by liver enzymes, influencing its duration of action and potential for accumulation. |

| Permeability (Caco-2) | QSPR/QSAR Models | Indicates how well the compound can cross cell membranes, affecting its absorption and distribution in the body. |

| Plasma Protein Binding | QSPR/QSAR Models | Predicts the extent to which the compound binds to plasma proteins, affecting its free concentration and distribution. |

| CYP Inhibition | Docking/QSAR Models | Predicts if the compound can inhibit key metabolic enzymes, potentially leading to drug-drug interactions. |

| Metabolite Prediction | Pathway Prediction Software | Identifies likely metabolic transformation products, aiding in understanding the compound's fate and potential active metabolites. |

Structure Activity Relationship Sar Studies of Fenclofenac and Its 5 Hydroxylated Derivative

Comparative Analysis of Molecular Structures and Conformational Properties

The introduction of a hydroxyl group at the 5-position of the 2-(2,4-dichlorophenoxy)phenyl ring of fenclofenac (B1672494) induces notable changes in its molecular structure and conformational landscape. Fenclofenac itself is characterized by two phenyl rings linked by an ether bridge, with a phenylacetic acid moiety attached to one of the rings. The relative orientation of these rings, often described by a dihedral or twist angle, is a critical determinant of its biological activity.

Table 1: Comparison of General Structural Features of Fenclofenac and 5-Hydroxyfenclofenac

| Feature | Fenclofenac | This compound |

| Molecular Formula | C₁₄H₁₀Cl₂O₃ | C₁₄H₁₀Cl₂O₄ |

| IUPAC Name | 2-(2-(2,4-dichlorophenoxy)phenyl)acetic acid | 2-(2-(2,4-dichloro-5-hydroxyphenoxy)phenyl)acetic acid |

| Key Functional Groups | Carboxylic acid, Ether, Dichlorophenyl | Carboxylic acid, Ether, Dichlorophenyl, Phenolic hydroxyl |

| Expected Polarity | Moderately lipophilic | Increased polarity due to the hydroxyl group |

| Potential for H-Bonding | H-bond donor (acid), H-bond acceptor (ether, acid) | Additional H-bond donor and acceptor (hydroxyl group) |

Mechanistic Exploration of How 5-Hydroxylation Influences Molecular Interactions

The primary mechanism of action for fenclofenac, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. The introduction of a hydroxyl group at the 5-position can influence this interaction through several mechanisms:

Altered Electronic Properties: Hydroxylation increases the electron-donating capacity of the phenyl ring. tandfonline.comresearchgate.net This change in electron density can affect the molecule's ability to participate in crucial interactions within the COX active site, such as pi-stacking or cation-pi interactions.

New Hydrogen Bonding Opportunities: The hydroxyl group provides an additional site for hydrogen bonding. This could allow this compound to form new or stronger hydrogen bonds with amino acid residues in the COX enzyme's active site, potentially altering its binding affinity and selectivity for COX-1 versus COX-2.

Computational Approaches to Delucidating Structure-Reactivity Relationships in Hydroxylated Fenclofenac Analogues

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool to predict and understand the impact of hydroxylation. Quantum chemistry calculations, particularly Density Functional Theory (DFT), have been successfully applied to study the structure-reactivity of diclofenac (B195802) and its derivatives. tandfonline.comresearchgate.net

These computational methods can be used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional conformations of both fenclofenac and this compound, providing insights into bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. Studies on diclofenac have shown that hydroxylation increases the HOMO energy, indicating an enhanced electron-donating capacity and antioxidant potential. tandfonline.comresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution around the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This can help predict how the molecule will interact with its biological target.

Perform Molecular Docking Simulations: Model the interaction of fenclofenac and this compound with the active site of COX enzymes. This can provide insights into the binding modes, predict binding affinities, and help to explain any differences in inhibitory activity.

Table 2: Illustrative Computational Data for Diclofenac and its 5-Hydroxylated Metabolite (as an analogue for Fenclofenac)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (kcal/mol) |

| Diclofenac | -5.70 | -0.63 | 5.07 | 167.33 |

| 5-Hydroxydiclofenac (B1228188) | -5.50 | -0.65 | 4.85 | 163.52 |

Data adapted from a DFT/B3LYP/6-31G(d,p) level of theory study on diclofenac and its derivatives, serving as a model for the expected electronic changes in fenclofenac upon 5-hydroxylation. researchgate.net

The data in Table 2 for the analogous diclofenac shows that 5-hydroxylation leads to an increase in the HOMO energy and a decrease in the ionization potential, supporting the idea of increased electron-donating ability. researchgate.net Similar trends would be expected for this compound, which would likely influence its reactivity and biological interactions.

Future Directions and Emerging Research Avenues for 5 Hydroxyfenclofenac Studies

Integration of Advanced Omics Technologies in Metabolite Research

The future of metabolite research lies in a systems-level approach, moving beyond single-endpoint analyses to a more holistic view. Integrating various "omics" technologies is central to this paradigm shift, allowing for a comprehensive investigation of the molecular landscape influenced by 5-Hydroxyfenclofenac. mdpi.com

Metabolomics: As the most direct measurement of an organism's phenotype, metabolomics is a powerful tool for studying the metabolic alterations induced by compounds like this compound. nih.gov Untargeted metabolomic approaches can map the global changes in small-molecule profiles in biofluids (plasma, urine) and tissues following exposure. This can reveal not only the downstream metabolites of this compound but also its impact on endogenous metabolic pathways, such as amino acid or lipid metabolism. nih.govunimi.it Targeted metabolomics can then be used to precisely quantify specific metabolites of interest.

Genomics and Transcriptomics: These technologies can identify genetic variations (genomics) or changes in gene expression (transcriptomics) that influence the metabolism of this compound. For instance, transcriptomic analysis of liver cells exposed to the compound could reveal the upregulation or downregulation of specific cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGT) involved in its biotransformation. mdpi.comresearchgate.net This helps in understanding inter-individual variability in metabolic profiles.

Proteomics: This approach focuses on the large-scale study of proteins, including the enzymes responsible for metabolism. Proteomic analysis can directly measure the abundance and activity of metabolic enzymes like CYPs in tissues, providing a clearer picture of the metabolic capacity for this compound than gene expression data alone. researchgate.net

Multi-Omics Integration: The true power of these technologies is realized when they are integrated. mdpi.com By combining metabolomic, transcriptomic, and proteomic data, researchers can build comprehensive models that link genetic predispositions and enzymatic machinery to the resulting metabolic phenotype of this compound. This integrated approach is essential for identifying biomarkers and understanding the complete mechanism of action and interaction of the metabolite. unimi.it

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Primary Focus | Potential Application for this compound Research |

| Metabolomics | Small molecules (metabolites) | Identifying novel downstream metabolites; mapping global metabolic pathway perturbations. nih.gov |

| Transcriptomics | Gene expression (RNA) | Identifying metabolic enzymes (e.g., CYPs, UGTs) whose expression is altered by the compound. researchgate.net |

| Proteomics | Protein abundance and function | Quantifying the levels of key metabolic enzymes involved in its biotransformation. researchgate.net |

| Genomics | DNA sequence | Identifying genetic polymorphisms that may lead to variations in metabolism rates. alliedacademies.org |

| Multi-Omics | Integrated analysis | Creating a comprehensive systems-level understanding of its metabolic fate and biological impact. mdpi.com |

Development of Novel In Vitro and Ex Vivo Models for Biotransformation Investigations

A significant limitation in traditional metabolite research has been the reliance on animal models, which often fail to predict human metabolic pathways accurately. nih.gov The development of sophisticated human-based in vitro and ex vivo models is a critical future direction for studying the biotransformation of this compound.

Three-Dimensional (3D) Cell Cultures: Moving from 2D monolayers to 3D spheroid or organoid cultures of human hepatocytes provides a more physiologically relevant environment. These models better replicate cell-cell interactions and metabolic functions of the liver, offering a more accurate prediction of metabolite formation. nih.gov

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These microfluidic devices represent a significant leap forward. A "liver-on-a-chip," for example, cultures human liver cells in a system that mimics the microarchitecture and perfusion of the human liver. nih.govnih.gov This allows for dynamic studies of this compound metabolism over time. Furthermore, multi-organ chips (e.g., gut-liver-on-a-chip) can be developed to investigate the interplay between absorption in the intestine and subsequent first-pass metabolism in the liver, providing a more systemic view of the compound's biotransformation. nih.gov

Human Induced Pluripotent Stem Cells (iPSCs): The use of iPSC-derived hepatocytes (HLCs) offers a renewable source of human-relevant cells for metabolism studies. researchgate.net A key advantage is the potential to generate HLCs from diverse patient populations, enabling research into how genetic differences affect the metabolism of this compound in a personalized manner. researchgate.net

These advanced models reduce the reliance on animal testing and provide more accurate data on human-specific metabolic pathways, including the potential formation of unique or reactive metabolites. mdpi.comresearchgate.net

Table 2: Comparison of Biotransformation Models for this compound Studies

| Model Type | Key Features | Advantages for Metabolite Research | Limitations |

| Traditional 2D Cell Culture | Monolayer of immortalized cells (e.g., HepG2) | High-throughput, low cost | Limited metabolic capacity, poor physiological relevance. researchgate.net |

| 3D Spheroid/Organoid Culture | Self-assembled aggregates of primary or iPSC-derived cells | Improved cell-cell interactions, enhanced metabolic function | Higher complexity and cost than 2D cultures. nih.gov |

| Organ-on-a-Chip (OOC) | Microfluidic system with live human cells mimicking organ function | Dynamic perfusion, multi-organ interactions, physiological relevance. nih.gov | Technically complex, lower throughput |

| iPSC-Derived Hepatocytes | Patient-specific or population-diverse liver cells | Human-relevant genetics, personalized metabolism studies | Maturity and variability of derived cells can be a challenge. researchgate.net |

Advancements in Analytical Technologies for Comprehensive Metabolite Characterization

The accurate identification and structural elucidation of metabolites are foundational to understanding biotransformation. Future research on this compound will leverage cutting-edge analytical technologies to achieve unprecedented levels of detail and confidence in metabolite characterization.

High-Resolution Mass Spectrometry (HRMS): The coupling of liquid chromatography (LC) with HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is the cornerstone of modern metabolite identification. sciex.commdpi.com These technologies provide highly accurate mass measurements (sub-5 ppm), enabling the confident determination of elemental compositions for both the parent compound and its metabolites. nih.gov

Advanced Tandem MS (MS/MS) Techniques: While collision-induced dissociation (CID) is a standard technique for fragmenting molecules to determine their structure, it can sometimes fail to provide sufficient information for labile metabolites. sciex.com Newer fragmentation methods, such as Electron Activated Dissociation (EAD), can provide complementary and more detailed structural data. This allows for the precise localization of modifications, such as subsequent hydroxylations or conjugations on the this compound molecule, which is crucial for distinguishing between isomers. sciex.com

Ion Mobility Spectrometry (IMS): The integration of IMS with LC-MS adds another dimension of separation based on the size, shape, and charge of the ions. This can help to separate isomeric metabolites that are indistinguishable by chromatography and mass alone, providing cleaner MS/MS spectra and more confident identifications.

These advanced analytical workflows will enable the creation of a comprehensive metabolic map for this compound, including the identification of low-abundance and transient metabolites that may have been previously missed.

Machine Learning and Artificial Intelligence Applications in Predicting Metabolic Fates and Interactions

The vast amounts of data generated by omics and analytical platforms require sophisticated computational tools for interpretation. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how metabolic research is conducted. nih.gov

Predicting Metabolic Pathways: AI algorithms, particularly deep learning and graph neural networks, can be trained on large datasets of known drug metabolism reactions. pharmajen.comastrazeneca.com These models can then predict the likely sites of metabolism on the this compound structure and identify the enzymes responsible. This in silico prediction helps prioritize and guide experimental work, making research more efficient. nih.govpharmajen.com

Forecasting Pharmacokinetics (PK): ML models can be developed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. nih.gov By learning from the chemical structures and experimental data of thousands of compounds, these models can estimate key pharmacokinetic parameters, providing early insights into how the metabolite might behave in the body. pharmajen.com

Identifying Drug-Drug Interactions: AI can analyze large databases to predict potential interactions between this compound and other drugs. pharmajen.com For example, models can predict whether the metabolite is likely to be an inhibitor or substrate of key drug-metabolizing enzymes (like CYP2C9), thereby flagging potential interactions that could alter its clearance or the clearance of co-administered drugs. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5-Hydroxyfenclofenac?

- Methodological Answer : Synthesis typically involves hydroxylation of Fenclofenac via cytochrome P450 enzymes, followed by purification using column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment . Reproducibility hinges on documenting reaction conditions (solvent, temperature, catalyst) and validation with reference standards.

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity (LOD < 1 ng/mL) and specificity in plasma or urine samples. Method validation should include linearity (R² > 0.99), precision (CV < 15%), and recovery rates (85–115%) using spiked matrices .

Q. What are the known metabolic pathways and enzymes involved in this compound biotransformation?

- Methodological Answer : Primary pathways involve CYP2C9-mediated oxidation. In vitro studies using human liver microsomes (HLMs) with selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9) confirm enzyme specificity. Metabolite identification employs stable isotope labeling or MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Incorporate parameters like protein binding, tissue distribution, and clearance rates. Validate with interspecies scaling (e.g., rat-to-human extrapolation) and sensitivity analysis to identify critical variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accommodates inter-individual variability. Bayesian hierarchical models are useful for sparse data, while benchmark dose (BMD) analysis quantifies toxicity thresholds with confidence intervals .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different cell lines?

- Methodological Answer : Standardize assay conditions (e.g., incubation time, serum concentration) and validate using a reference inhibitor. Perform meta-analysis with random-effects models to account for heterogeneity. Report Cohen’s d to quantify effect size differences .

Data Presentation and Reproducibility Guidelines

Table 1 : Key Parameters for Validating Analytical Methods

| Parameter | Acceptable Range | Technique | Reference Standard |

|---|---|---|---|

| Linearity | R² ≥ 0.99 | LC-MS/MS | USP guidelines |

| Precision (Intra-day) | CV ≤ 15% | HPLC-UV | EMA guidelines |

| Recovery | 85–115% | Spiked matrices | ICH Q2(R1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.